molecular formula C17H18N4O4 B2711626 N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396864-41-7

N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2711626
CAS No.: 1396864-41-7
M. Wt: 342.355
InChI Key: HEKXFRRIKBFYBM-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with:

  • A 2-furylmethyl group at the N1 position.
  • A 2-hydroxy-2-(2-methoxyphenyl)ethyl chain at the C4 position.

This compound shares structural homology with other triazole carboxamides reported in pharmaceutical and agrochemical research, particularly those targeting metabolic pathways or neurological disorders.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-24-16-7-3-2-6-13(16)15(22)11-21-10-14(19-20-21)17(23)18-9-12-5-4-8-25-12/h2-8,10,15,22H,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKXFRRIKBFYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of 342.35 g/mol . The compound belongs to the class of 1,2,3-triazoles, which are known for diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

The biological activity of this compound can be attributed to its ability to inhibit specific biological pathways. One of the primary mechanisms involves the inhibition of glycine transporters (GlyT), particularly GlyT1. GlyT inhibitors have been studied for their potential in treating neurological disorders such as schizophrenia and depression. In vitro studies have shown that compounds with a triazole moiety can effectively inhibit GlyT1, with some derivatives exhibiting IC50 values in the low micromolar range .

Inhibition of GlyT1

Recent studies have evaluated various triazole derivatives for their inhibitory effects on GlyT1. For instance, one study reported that an α-hydroxy-1,2,3-triazole derivative achieved an IC50 of 8.0 µM against rat GlyT1 isoforms . This suggests that this compound may possess similar inhibitory properties due to its structural similarities.

Anticancer Activity

The anticancer potential of 1,2,3-triazoles has been well-documented. A related study highlighted that triazole derivatives exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations . While specific data on the compound is limited, its structural characteristics suggest it may also exhibit similar anticancer properties.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundGlyT1 InhibitionTBD[This Study]
α-Hydroxy-1,2,3-triazoleGlyT1 Inhibition8.0
Triazole DerivativeCytotoxicity (Leukemia)Nanomolar

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Features and Analogs
Compound Name R1 (N1 Substituent) R2 (C4 Substituent) Molecular Weight (g/mol) Biological Target Activity/Application References
Target Compound 2-Furylmethyl 2-Hydroxy-2-(2-methoxyphenyl)ethyl ~330 (estimated) Wnt/β-catenin (hypothesized) Metabolic modulation (predicted)
3o () 2-Fluorophenyl Quinolin-2-yl Not reported Wnt/β-catenin Glucose/lipid metabolism
RFM () 2,6-Difluorophenylmethyl - Not reported Antiepileptic target Seizure inhibition
N-(Cyclopropylmethyl)-... () Cyclopropylmethyl 2-Hydroxy-2-(2-methoxyphenyl)ethyl 316.36 Not reported Discontinued (lab use only)
Rufinamide () 2-Fluorobenzyl - Not reported Sodium channels Antiepileptic
Key Observations

The 2-hydroxy-2-(2-methoxyphenyl)ethyl chain is unique to the target compound and its cyclopropylmethyl analog (). This moiety may influence stereoelectronic interactions with target proteins, as seen in compounds targeting neurological or metabolic pathways .

Biological Activity: Compounds like 3o and 3p () inhibit the Wnt/β-catenin pathway, improving glucose/lipid metabolism. RFM and Rufinamide () demonstrate that halogenation (e.g., fluorine) at the benzyl position correlates with antiepileptic activity, whereas the target compound’s methoxyphenyl group may redirect activity toward anti-inflammatory or metabolic targets .

Physicochemical Comparison
Property Target Compound 3o () N-(Cyclopropylmethyl)-... ()
Molecular Weight ~330 Not reported 316.36
Purity Not reported >95% (HPLC) 98%
LogP (Predicted) ~2.1 ~3.5 ~2.8
  • The cyclopropylmethyl analog () has a lower molecular weight but similar polarity due to the hydroxy-methoxyphenyl chain .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazole carboxamide derivatives typically involves multi-step processes, including cycloaddition reactions (e.g., copper-catalyzed azide-alkyne "click chemistry") to form the 1,2,3-triazole core. For example, a related compound (5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) was synthesized via condensation and azide coupling . Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Flow chemistry methods may enhance reproducibility and yield, as demonstrated in diphenyldiazomethane synthesis .

Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substituent positions (e.g., ¹H/¹³C NMR) .
  • X-ray Crystallography : Resolve crystal structure using programs like SHELXL for refinement .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced: How to design experiments to assess the compound’s bioactivity (e.g., enzyme inhibition)?

Answer:

  • Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with positive/negative controls. For instance, triazole derivatives selectively inhibit enzymes like kinases .
  • Dose-Response Curves : Determine IC₅₀ values using serial dilutions.
  • Orthogonal Validation : Confirm results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What strategies address solubility limitations in in vitro studies?

Answer:

  • Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility while monitoring cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or synthesize prodrugs .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (GROMACS/AMBER) .
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Parameter Validation : Cross-check force fields and solvation models used in simulations.
  • Experimental Replicates : Ensure consistency across assay conditions.
  • Crystallographic Validation : Compare predicted binding poses with X-ray structures of ligand-target complexes .

Advanced: How to address contradictory results in bioactivity assays?

Answer:

  • Reproducibility Checks : Repeat assays in independent labs.
  • Orthogonal Assays : Use alternate methods (e.g., SPR vs. enzymatic assays) .
  • Meta-Analysis : Evaluate confounding factors (e.g., impurity profiles, solvent effects) .

Advanced: What challenges arise in crystallographic analysis, and how are they mitigated?

Answer:

  • Crystal Quality : Optimize crystallization conditions (e.g., vapor diffusion).
  • Disorder Handling : Use SHELXL to model disordered solvent or substituents .
  • Twinned Data : Employ twin refinement protocols in SHELX .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • Stress Testing : Expose the compound to varied pH, temperature, and light using HPLC to monitor degradation .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450 enzymes .

Advanced: What synthetic routes improve pharmacokinetics (e.g., bioavailability)?

Answer:

  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to enhance metabolic stability .
  • Prodrug Synthesis : Mask polar groups (e.g., hydroxyl) with ester linkages for improved absorption .

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